molecular formula C30H29NO9 B2835856 methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol CAS No. 1351615-08-1

methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol

Cat. No.: B2835856
CAS No.: 1351615-08-1
M. Wt: 547.56
InChI Key: BJMNAUZWNNVULZ-UHFFFAOYSA-N
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Description

Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol is a useful research compound. Its molecular formula is C30H29NO9 and its molecular weight is 547.56. The purity is usually 95%.
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Biological Activity

Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol is a complex organic compound with potential biological activities. This article aims to explore its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C30H29NO9C_{30}H_{29}NO_9 and a molecular weight of 547.56 g/mol. Its intricate structure includes a benzodioxin moiety linked to a chromeno[8,7-e][1,3]oxazin group and a benzoate functional group. The compound's structure is crucial for its biological function and interaction with biological systems.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate. For instance, derivatives of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were screened against α-glucosidase and acetylcholinesterase enzymes. These studies suggested potential therapeutic applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) through enzyme inhibition mechanisms .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. A series of related compounds demonstrated significant inhibition of PI3Kβ/δ pathways in cancer cell lines. For example, one derivative showed an IC50 value of 0.012 μM against PI3Kβ in PTEN-deficient MDA-MB-468 cells and 0.047 μM against PI3Kδ in Jeko-1 B-cells. These findings indicate that such compounds could be promising candidates for cancer therapy targeting PTEN-deficient tumors .

Study on Enzyme Inhibition

In a study focused on the synthesis of sulfonamide derivatives containing benzodioxane moieties, researchers evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited promising inhibitory activity that could be leveraged for therapeutic purposes in managing diabetes and neurodegenerative diseases .

Antitumor Efficacy

Another study reported the optimization of chromene derivatives as selective inhibitors of PI3K pathways. The lead compound from this series demonstrated substantial antitumor activity in vivo in mouse models with PTEN-deficient tumors after chronic oral dosing. This suggests that modifications to the methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo... structure could enhance its anticancer properties .

Data Summary

Property Value
Molecular FormulaC30H29NO9C_{30}H_{29}NO_9
Molecular Weight547.56 g/mol
Key ActivitiesEnzyme inhibition (α-glucosidase, acetylcholinesterase), Anticancer (PI3Kβ/δ inhibition)

Properties

IUPAC Name

methyl 4-[[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-3-yl]oxy]benzoate;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO8.C3H8O/c1-31-27(30)16-2-5-18(6-3-16)36-24-14-34-26-19(25(24)29)7-9-21-20(26)13-28(15-35-21)17-4-8-22-23(12-17)33-11-10-32-22;1-3(2)4/h2-6,8,12,14,19-21,26H,7,9-11,13,15H2,1H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFOTWAGUMMUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC(=O)C1=CC=C(C=C1)OC2=COC3C(C2=O)CCC4C3CN(CO4)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO9
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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